N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide
Description
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide: is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring fused with a pyridine ring, and a propoxybenzamide moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
CAS No. |
352649-87-7 |
|---|---|
Molecular Formula |
C23H21N3O3 |
Molecular Weight |
387.4g/mol |
IUPAC Name |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C23H21N3O3/c1-3-12-28-18-7-4-6-16(13-18)22(27)25-19-14-17(10-9-15(19)2)23-26-21-20(29-23)8-5-11-24-21/h4-11,13-14H,3,12H2,1-2H3,(H,25,27) |
InChI Key |
OZDDFVOZUPURIG-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide typically involves multiple steps. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The required benzamide is prepared from appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide
- N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-nitrophenoxy)acetamide
- N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
Comparison: Compared to these similar compounds, N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide is unique due to its propoxybenzamide moiety, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with specific desired activities .
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